Spiromesifen Metabolite M01
CAS No.: 148476-30-6
Cat. No.: VC0043152
Molecular Formula: C17H20O3
Molecular Weight: 272.344
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148476-30-6 |
---|---|
Molecular Formula | C17H20O3 |
Molecular Weight | 272.344 |
IUPAC Name | 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one |
Standard InChI | InChI=1S/C17H20O3/c1-10-8-11(2)13(12(3)9-10)14-15(18)17(20-16(14)19)6-4-5-7-17/h8-9,18H,4-7H2,1-3H3 |
Standard InChI Key | UWNPKBJDSGDYAU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)O)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Spiromesifen Metabolite M01 is identified by multiple nomenclatures in scientific literature. Its primary chemical name is 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, though it is frequently referred to as spiromesifen-enol in metabolic studies . The compound is registered in the PubChem database with the identifier CID 54719924 . Additional identification codes include:
The compound has numerous synonyms including spiromesifen-alcohol, 3-mesityl-2-oxo-1-oxaspiro(4.4)non-3-en-4-ol, and other systematic variations of its chemical name .
Structural Characteristics
Spiromesifen Metabolite M01 belongs to the chemical class of butenolides, featuring a characteristic five-membered lactone ring with an unsaturated carbon-carbon bond . Its structure incorporates:
-
A 1-oxaspiro[4.4]non-3-en-2-one core structure
-
A mesityl (2,4,6-trimethylphenyl) substituent at position 3
The compound results from the cleavage of the alkyl ester group of the parent compound spiromesifen, yielding the enol form which constitutes the M01 metabolite . This structural modification significantly alters the physical-chemical properties compared to the parent compound.
Physical and Chemical Properties
The physical and chemical properties of Spiromesifen Metabolite M01 determine its behavior in biological systems and environmental matrices:
-
Molecular formula: C17H20O3 (computed from structure)
-
Physical state: Crystalline solid
-
Crystal structure data available through Cambridge Crystallographic Data Centre (CCDC Number: 726368)
The compound's structural characteristics, particularly the hydroxyl group, contribute to its polarity and potential for further metabolism through phase II conjugation reactions.
Metabolic Pathway and Formation
Biotransformation of Spiromesifen
Spiromesifen undergoes extensive biotransformation in mammals, with M01 representing a primary metabolite. The metabolic pathway begins with the cleavage of the alkyl ester group of spiromesifen, resulting in the formation of spiromesifen-enol (M01) . This transformation represents the first critical step in the metabolic degradation of the parent compound.
The metabolic pathway proceeds as follows:
-
Hydrolysis of spiromesifen to form spiromesifen-enol (M01)
-
Further transformation of M01 through:
This metabolic sequence demonstrates that M01 serves as both an end-product metabolite and an intermediate for further biotransformation.
Formation in Mammals
In mammalian systems, particularly rats, Spiromesifen Metabolite M01 has been observed as a significant metabolite. Toxicokinetic studies reveal notable sex differences in the excretion profiles of spiromesifen metabolites. In female rats administered low doses of spiromesifen, M01 (spiromesifen-enol) was identified as the main metabolite in excreta . This contrasts with male rats, where 4-hydroxymethyl-BSN 0546 (M02) was the predominant metabolite .
The absorption, distribution, metabolism, and excretion (ADME) studies indicate that at doses of 2 mg/kg body weight (bw), approximately 48% of spiromesifen is absorbed and subsequently metabolized . The extensive metabolism results in no parent compound being detected in urine or bile, underscoring the importance of metabolites like M01 in toxicological assessments.
Analytical Characterization
Spectral Properties
The analytical characterization of Spiromesifen Metabolite M01 includes various spectroscopic techniques. Mass spectrometry data is available for the compound, specifically GC-MS spectral information . The mass spectral profile can serve as a reference for identification and quantification in analytical methods.
The spectral data for M01 was derived from analytical standards, including samples from Sigma-Aldrich (Cat. #30482), as noted in the PubChem database . This standardization ensures consistency in analytical characterization across different laboratories and studies.
Quantification in Biological Samples
The quantification of M01 in biological samples is critical for regulatory assessments and environmental monitoring. The search results indicate that M01 was quantified in various tissues in animal studies, demonstrating the feasibility of its measurement in complex biological matrices .
In the metabolism study involving a lactating goat dosed with [14C]spiromesifen, M01 (spiromesifen-enol) was quantified across different tissues, with concentrations ranging from 1.0 mg/kg in liver to 6.9 mg/kg in kidney . This suggests established analytical methods can effectively quantify this metabolite in diverse biological samples.
Toxicological Assessment
Occurrence in Toxicological Studies
While no specific toxicity studies focused exclusively on Spiromesifen Metabolite M01 are available, the compound has been assessed within the context of spiromesifen toxicity studies . M01 occurs in rats at approximately 10% of the absorbed dose or higher, indicating its significance in the toxicokinetics of spiromesifen .
Regulatory Considerations
From a regulatory perspective, the toxicological assessment of Spiromesifen Metabolite M01 is incorporated into the safety evaluation of spiromesifen. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that the acceptable daily intake (ADI) established for spiromesifen also applies to its metabolites, including spiromesifen-enol (M01) .
The ADI is set at 0–0.03 mg/kg bw for spiromesifen and its metabolites (M01, M02 and its glucoside, and M07), expressed as the parent compound . This integrated approach to safety assessment recognizes the toxicological relevance of these metabolites while acknowledging that their toxicity is considered to be covered by that of the parent compound.
Table 4.1: Regulatory Parameters for Spiromesifen and its Metabolites (including M01)
Parameter | Value | Basis |
---|---|---|
Acceptable Daily Intake (ADI) | 0–0.03 mg/kg bw | NOAEL of 3.3 mg/kg bw per day with safety factor of 100 |
Acute Reference Dose (ARfD) | Unnecessary | Based on toxicological profile |
Residue Definition | Spiromesifen, M01, M02 and its glucoside, M07 | Expressed as parent compound |
Environmental Fate and Residues
Presence in Agricultural Products
Spiromesifen Metabolite M01 (spiromesifen-enol) is identified as one of the major residues found in crops and livestock . This indicates its relevance in residue monitoring and dietary exposure assessments. The metabolite's presence in agricultural products necessitates its inclusion in the residue definition for regulatory purposes.
In the goat metabolism study, M01 was the principal residue across all tissues examined, with concentrations varying by tissue type . This suggests that dietary exposure to M01 through animal-derived products may be more significant than exposure to the parent compound spiromesifen.
Residue Monitoring
The inclusion of Spiromesifen Metabolite M01 in the residue definition for regulatory purposes underscores its importance in residue monitoring programs . The compound should be included in analytical methods used for monitoring spiromesifen residues in agricultural products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume